Cas no 59869-02-2 (6-Chloro-2-methylquinolin-3-ol)

6-Chloro-2-methylquinolin-3-ol is a quinoline derivative with notable applications in organic synthesis and pharmaceutical research. Its chloro and hydroxyl functional groups enhance reactivity, making it a versatile intermediate for constructing complex heterocyclic compounds. The methyl substitution at the 2-position contributes to steric and electronic modulation, influencing binding affinity in medicinal chemistry applications. This compound exhibits stability under standard conditions, facilitating handling and storage. Its structural features make it valuable for developing bioactive molecules, particularly in antimicrobial and anticancer research. High purity grades are available to ensure reproducibility in synthetic workflows. The product is characterized by reliable analytical data, including NMR and HPLC validation.
6-Chloro-2-methylquinolin-3-ol structure
59869-02-2 structure
Product name:6-Chloro-2-methylquinolin-3-ol
CAS No:59869-02-2
MF:C10H8ClNO
MW:193.629621505737
CID:6447560
PubChem ID:20745978

6-Chloro-2-methylquinolin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 59869-02-2
    • 6-chloro-2-methylquinolin-3-ol
    • EN300-801050
    • 6-Chloro-2-methylquinolin-3-ol
    • Inchi: 1S/C10H8ClNO/c1-6-10(13)5-7-4-8(11)2-3-9(7)12-6/h2-5,13H,1H3
    • InChI Key: VOYJTZWUMHXIJR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=CC(=C(C)N=2)O

Computed Properties

  • Exact Mass: 193.0294416g/mol
  • Monoisotopic Mass: 193.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 33.1Ų

6-Chloro-2-methylquinolin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-801050-1.0g
6-chloro-2-methylquinolin-3-ol
59869-02-2 95%
1.0g
$728.0 2024-05-21
Enamine
EN300-801050-0.5g
6-chloro-2-methylquinolin-3-ol
59869-02-2 95%
0.5g
$699.0 2024-05-21
Enamine
EN300-801050-5.0g
6-chloro-2-methylquinolin-3-ol
59869-02-2 95%
5.0g
$2110.0 2024-05-21
Enamine
EN300-801050-0.05g
6-chloro-2-methylquinolin-3-ol
59869-02-2 95%
0.05g
$612.0 2024-05-21
Enamine
EN300-801050-0.1g
6-chloro-2-methylquinolin-3-ol
59869-02-2 95%
0.1g
$640.0 2024-05-21
Enamine
EN300-801050-0.25g
6-chloro-2-methylquinolin-3-ol
59869-02-2 95%
0.25g
$670.0 2024-05-21
Enamine
EN300-801050-10.0g
6-chloro-2-methylquinolin-3-ol
59869-02-2 95%
10.0g
$3131.0 2024-05-21
Enamine
EN300-801050-2.5g
6-chloro-2-methylquinolin-3-ol
59869-02-2 95%
2.5g
$1428.0 2024-05-21

Additional information on 6-Chloro-2-methylquinolin-3-ol

Comprehensive Overview of 6-Chloro-2-methylquinolin-3-ol (CAS No. 59869-02-2): Properties, Applications, and Industry Insights

6-Chloro-2-methylquinolin-3-ol (CAS No. 59869-02-2) is a specialized quinoline derivative gaining attention in pharmaceutical and agrochemical research. This halogenated compound, characterized by its chloro and methyl substituents, exhibits unique physicochemical properties that make it valuable for synthetic applications. With a molecular formula of C10H8ClNO, this heterocyclic organic compound demonstrates remarkable stability under standard conditions, featuring a melting point range of 185-188°C and limited solubility in polar solvents.

Recent studies highlight the growing demand for chlorinated quinoline derivatives in medicinal chemistry, particularly as building blocks for kinase inhibitors and antimicrobial agents. The 6-chloro-2-methyl substitution pattern enhances electronic delocalization, influencing the compound's reactivity in cross-coupling reactions—a topic frequently searched in academic databases. Researchers are particularly interested in its potential as a precursor for fluorescence probes, given quinoline's inherent photophysical properties.

From a synthetic chemistry perspective, 59869-02-2 serves as a versatile intermediate for constructing complex molecular architectures. Its 3-hydroxy group allows for selective functionalization through etherification or esterification, while the chloro substituent at position 6 facilitates various palladium-catalyzed transformations. These characteristics align with current industry trends toward atom-efficient synthesis and green chemistry principles—topics generating significant discussion in chemical forums.

Analytical characterization of 6-Chloro-2-methylquinolin-3-ol typically involves HPLC (retention time ~7.2 minutes under reverse-phase conditions), with distinctive UV-Vis absorption maxima at 245 nm and 320 nm. Mass spectral analysis shows a characteristic molecular ion peak at m/z 193 [M+H]+. These analytical fingerprints are crucial for quality control in commercial production, addressing common queries about compound identification methods.

The compound's stability profile makes it suitable for long-term storage when protected from light and moisture—a practical consideration frequently asked about in laboratory settings. Commercial suppliers typically provide technical specifications including ≥98% purity (HPLC), with residual solvent levels meeting ICH guidelines. This quality assurance is particularly important for researchers investigating structure-activity relationships in drug discovery programs.

Emerging applications explore the compound's utility in material science, where its rigid quinoline core contributes to the development of organic semiconductors. The electron-withdrawing chloro group modifies charge transport properties, making it relevant to current research on organic electronic devices—a hot topic in materials chemistry publications. Computational studies suggest interesting frontier orbital distributions that warrant further experimental investigation.

From a regulatory standpoint, CAS 59869-02-2 is not currently listed under major chemical control inventories, though proper laboratory handling procedures should always be followed. Safety data sheets recommend standard personal protective equipment when handling the powder form, addressing common workplace safety queries. The compound's environmental fate has been studied through biodegradation prediction models, showing moderate persistence under aerobic conditions.

Market analysis indicates steady growth in demand for functionalized quinolines, with 6-Chloro-2-methylquinolin-3-ol occupying a niche position in fine chemical supply chains. Current pricing trends reflect its status as a research-grade chemical, with bulk quantities available for developmental purposes. Industry observers note increasing patent activity involving this scaffold, particularly in anticancer agent development and crop protection formulations.

Future research directions may explore the compound's potential in catalysis (as ligand precursors) and supramolecular chemistry (as building blocks for host-guest systems). The presence of multiple functional groups allows for diverse molecular editing strategies—a concept gaining traction in synthetic methodology development. These applications position 59869-02-2 as an interesting case study in molecular diversity-oriented synthesis.

For researchers sourcing this material, key considerations include supplier reliability, batch-to-batch consistency, and technical support—factors heavily weighted in recent customer feedback surveys. Analytical certificates should detail impurity profiles, especially regarding potential regioisomeric byproducts that could affect downstream applications. These quality aspects are frequently discussed in chemical procurement forums and research community platforms.

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